molecular formula C20H35N5O2 B12046546 8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-13-7

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12046546
CAS No.: 476481-13-7
M. Wt: 377.5 g/mol
InChI Key: JMBYYQXNCKLDAP-UHFFFAOYSA-N
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Description

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a sec-butylamino group at the 8th position, a decyl chain at the 7th position, and a methyl group at the 3rd position of the purine ring. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as theophylline.

    Substitution Reaction: The 8th position of the purine ring is substituted with a sec-butylamino group. This can be achieved by reacting the purine derivative with sec-butylamine in the presence of a suitable catalyst.

    Alkylation: The 7th position is then alkylated with a decyl halide (e.g., decyl bromide) under basic conditions to introduce the decyl chain.

    Methylation: Finally, the 3rd position is methylated using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The sec-butylamino group and the decyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites, altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A purine derivative used as a bronchodilator and diuretic.

    Caffeine: A well-known stimulant with a similar purine structure.

    Dyphylline: A theophylline analog with bronchodilator and vasodilator properties.

Uniqueness

8-(Sec-butylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the sec-butylamino group and the long decyl chain differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

CAS No.

476481-13-7

Molecular Formula

C20H35N5O2

Molecular Weight

377.5 g/mol

IUPAC Name

8-(butan-2-ylamino)-7-decyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H35N5O2/c1-5-7-8-9-10-11-12-13-14-25-16-17(22-19(25)21-15(3)6-2)24(4)20(27)23-18(16)26/h15H,5-14H2,1-4H3,(H,21,22)(H,23,26,27)

InChI Key

JMBYYQXNCKLDAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C

Origin of Product

United States

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